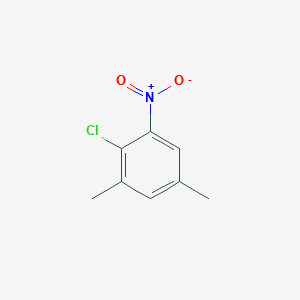

1-Chloro-2,4-dimethyl-6-nitrobenzene

Übersicht

Beschreibung

1-Chloro-2,4-dimethyl-6-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, characterized by the presence of a chlorine atom, two methyl groups, and a nitro group attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethyl-6-nitrobenzene can be synthesized through a multi-step process involving nitration, chlorination, and methylation reactions. One common method involves the nitration of 2,4-dimethylbenzene (xylene) to introduce the nitro group, followed by chlorination to add the chlorine atom at the desired position. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chlorination step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial processes often prioritize safety and environmental considerations, employing measures to minimize hazardous by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2,4-dimethyl-6-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Nucleophilic Aromatic Substitution (NAS): The chlorine atom can be displaced by nucleophiles under appropriate conditions, such as the presence of a strong base or nucleophile.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Chlorination: Chlorine gas or chlorinating agents like thionyl chloride.

Reduction: Hydrogen gas with a catalyst, or tin(II) chloride.

NAS: Strong bases like sodium hydroxide or nucleophiles like amines.

Major Products Formed:

Reduction: 1-Chloro-2,4-dimethyl-6-aminobenzene.

NAS: Substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,4-dimethyl-6-nitrobenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-chloro-2,4-dimethyl-6-nitrobenzene in various reactions involves its functional groups:

Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophiles and directing them to the meta position.

Reduction: The nitro group undergoes reduction to form an amino group, which can further participate in various chemical reactions.

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by nucleophiles, forming new carbon-nucleophile bonds.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2,4-dimethyl-6-nitrobenzene can be compared with other similar compounds such as:

1-Chloro-2,4-dinitrobenzene: Similar in structure but with an additional nitro group, making it more reactive in certain chemical reactions.

2,4-Dimethyl-6-nitroaniline: Lacks the chlorine atom, affecting its reactivity and applications.

1-Chloro-2,4-dimethylbenzene: Lacks the nitro group, making it less reactive in electrophilic and nucleophilic substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical processes.

Biologische Aktivität

1-Chloro-2,4-dimethyl-6-nitrobenzene is a compound of significant interest due to its diverse biological activities and potential applications in various fields such as pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

This compound is classified as a nitroaromatic compound. Its molecular formula is , and it features a chloro group, two methyl groups, and a nitro group attached to a benzene ring. The presence of these functional groups influences its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that nitroaromatic compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of nitrobenzene compounds possess significant inhibitory effects against various bacterial strains, suggesting potential use as antimicrobial agents.

2. Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in several in vitro studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), leading to oxidative stress .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation and apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Case Study 1: Toxicological Evaluation

A long-term study conducted on Sprague-Dawley rats assessed the chronic toxicity of this compound. The rats were administered varying doses over a period of 24 months. The results indicated dose-dependent increases in liver enzymes and signs of hepatotoxicity at higher doses, with histopathological examinations revealing necrosis and fibrosis in liver tissues .

Case Study 2: Environmental Impact Assessment

A study focused on the environmental impact of this compound highlighted its persistence in aquatic environments. The compound was found to bioaccumulate in fish species, raising concerns about its ecological effects and potential risks to human health through the food chain .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

- Enzyme Interaction : It binds to specific enzymes involved in metabolic pathways, potentially altering the metabolism of xenobiotics.

Eigenschaften

IUPAC Name |

2-chloro-1,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMVDAUFQRCQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.